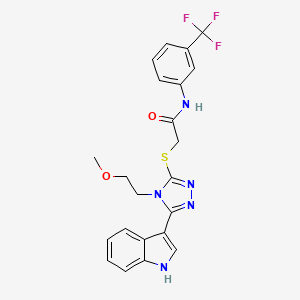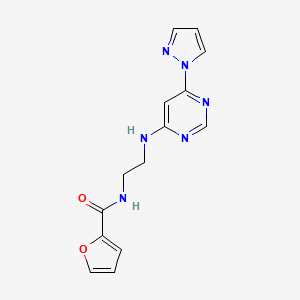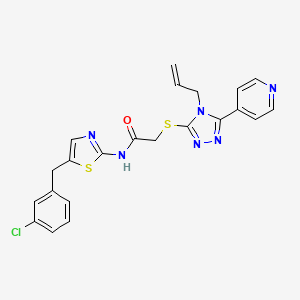
ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate is an organic compound that features a morpholine ring, a cyclopentene ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate typically involves multi-step organic reactions. One possible synthetic route could start with the formation of the cyclopentene ring followed by the introduction of the morpholine ring. The formyl group can be introduced via formylation reactions, and the ester group can be formed through esterification.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Possible applications in drug design and development.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2E)-2-(3-formyl-2-pyrrolidin-4-ylcyclopent-2-en-1-ylidene)acetate
- Ethyl (2E)-2-(3-formyl-2-piperidin-4-ylcyclopent-2-en-1-ylidene)acetate
Uniqueness
Ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with pyrrolidine or piperidine rings.
Eigenschaften
IUPAC Name |
ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-19-13(17)9-11-3-4-12(10-16)14(11)15-5-7-18-8-6-15/h9-10H,2-8H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOLZKIIGRXISL-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC(=C1N2CCOCC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCC(=C1N2CCOCC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2692091.png)

![N-[(4-Chlorophenyl)methyl]-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2692093.png)

![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2692097.png)
![N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2692100.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2692104.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2692107.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2692108.png)
![1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2692109.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine](/img/structure/B2692112.png)
